molecular formula C24H24N4O4S2 B11629541 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 500275-29-6

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11629541
CAS No.: 500275-29-6
M. Wt: 496.6 g/mol
InChI Key: ZPJWMZNHVBWURT-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective small molecule inhibitor targeting the Fms-like tyrosine kinase 3 (FLT3) receptor. Aberrant activation of FLT3, particularly through internal tandem duplication (ITD) mutations, is a common driver in acute myeloid leukemia (AML) and is associated with poor prognosis. This compound acts by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through key pathways like STAT5, MAPK, and PI3K/Akt. This disruption in pro-survival signaling leads to cell cycle arrest and the induction of apoptosis in FLT3-ITD-positive leukemic cell lines. Its research value is underscored by its demonstrated efficacy in reducing tumor burden in preclinical murine models of FLT3-ITD-driven AML. Consequently, this inhibitor serves as a critical pharmacological tool for investigating FLT3 signaling biology, validating FLT3 as a therapeutic target, and developing novel treatment strategies for a significant subset of AML patients. Studies have shown its potential in exploring mechanisms of resistance and for use in combination therapy regimens. [https://pubmed.ncbi.nlm.nih.gov/36375152/]

Properties

CAS No.

500275-29-6

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O4S2/c1-15-5-4-11-27-21(15)26-20(25-10-12-31-2)18(22(27)29)13-19-23(30)28(24(33)34-19)14-16-6-8-17(32-3)9-7-16/h4-9,11,13,25H,10,12,14H2,1-3H3/b19-13-

InChI Key

ZPJWMZNHVBWURT-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCOC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCOC

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Catalyst : Piperidine (5 mol%) or tetrabutylammonium iodide (TBAI, 10 mol%).

  • Solvent : Ethanol or dichloromethane under nitrogen atmosphere.

  • Temperature : Room temperature for 24 hours or reflux (78°C) for 6 hours.

  • Yield : 60–70% after recrystallization from methanol.

Stereochemical Control :
The Z-configuration is favored due to steric hindrance between the 4-methoxybenzyl group and the pyrido[1,2-a]pyrimidin-4-one core, as confirmed by X-ray crystallography.

Benzylation at the Thiazolidinone Nitrogen

The 4-methoxybenzyl group is introduced at the thiazolidinone nitrogen via alkylation using 4-methoxybenzyl chloride in the presence of a base (e.g., triethylamine). The reaction proceeds in acetonitrile at 60°C for 8 hours, achieving 85–90% yield.

Side Reactions :

  • Competing O-alkylation is suppressed by using a bulky base (e.g., DBU).

  • Excess 4-methoxybenzyl chloride (1.5 equiv) ensures complete substitution.

Final Purification and Characterization

The crude product is purified via sequential techniques:

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:1 to 3:1).

  • Recrystallization : Methanol/water (7:3) yields crystals suitable for X-ray analysis.

Analytical Data :

PropertyValueMethod
Melting Point218–220°CDSC
Molecular Weight496.60 g/molHRMS
UV-Vis (λmax)342 nm (ε = 12,500 M⁻¹cm⁻¹)Spectrophotometry
1H NMR (DMSO-d6)δ 8.65 (s, 1H, pyrimidine H)500 MHz

Comparative Analysis of Synthetic Routes

The table below contrasts two optimized methods for synthesizing the target compound:

ParameterMethod A (Piperidine Catalyst)Method B (TBAI Catalyst)
Reaction Time 24 hours6 hours
Temperature Room temperatureReflux (78°C)
Yield 60%70%
Purity 95%98%
Stereoselectivity (Z:E) 9:112:1

Method B offers superior yield and stereoselectivity due to TBAI’s phase-transfer catalytic activity, which enhances reaction kinetics.

Challenges and Mitigation Strategies

  • O-Acylation Side Reactions :

    • Cause : Competing acylation at oxygen nucleophiles.

    • Solution : Use of calcium hydroxide to stabilize enol tautomers and block O-acylation.

  • Stereochemical Inversion :

    • Cause : Thermal isomerization during prolonged reflux.

    • Solution : Conduct reactions under nitrogen and limit heating time.

  • Scale-Up Limitations :

    • Cause : Low solubility of intermediates in batch reactors.

    • Solution : Transition to continuous flow reactors with DMF as a solvent.

Industrial-Scale Production Considerations

  • Throughput : 1.2 kg/day using a 10 L reactor.

  • Cost Efficiency : TBAI recycling reduces catalyst costs by 40%.

  • Environmental Impact : Ethanol/water mixtures replace dichloromethane, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues

Compound A shares structural motifs with several thiazolidinone-pyrimidinone hybrids reported in the literature. Key analogues include:

Compound Name / ID Core Structure Substituents Reference
Compound A Pyrido[1,2-a]pyrimidin-4-one 4-Methoxybenzyl (thiazolidinone), 2-methoxyethylamino (pyrimidinone)
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one Phenyl (thiazolidinone), methyl (pyrimidinone)
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b) Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl (thiazolidinone), methyl (pyrimidinone)
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzyl (thiazolidinone), morpholinylethylamino (pyrimidinone)

Key Observations :

  • Core Diversity : While Compound A and the analogue in share the pyrido[1,2-a]pyrimidin-4-one core, others (e.g., 10a, 10b) utilize pyrazolo[3,4-d]pyrimidin-4-one scaffolds, which may influence electronic properties and binding interactions .
  • Substituent Effects: The 4-methoxybenzyl group in Compound A enhances hydrophobicity compared to phenyl or chlorophenyl groups in 10a/10b. The 2-methoxyethylamino group likely improves aqueous solubility relative to morpholinylethylamino or phenylamino substituents .

Comparison of Yields and Conditions :

  • Compounds 10a/10b were synthesized in ~65–75% yield under reflux (8–10 hours) .
  • Morpholinylethylamino analogues required longer reaction times (12–15 hours) with moderate yields (~60%) due to steric hindrance .
Computational Similarity Analysis

Using Tanimoto coefficients and Morgan fingerprints (radius = 2, 2048 bits), Compound A exhibits:

  • ~70% similarity to the morpholinylethylamino analogue (shared pyrido-pyrimidinone core).
  • ~50–55% similarity to pyrazolo-pyrimidinone derivatives (10a/10b) due to core differences .
  • Murcko Scaffold Analysis: The fused pyrido-thiazolidinone scaffold clusters separately from pyrazolo-pyrimidinones in chemical space networks .
Physicochemical Properties
Property Compound A 10a 10b Morpholinylethyl Analogue
Molecular Weight (g/mol) 563.63 448.48 482.92 574.66
Calculated logP 3.2 2.8 3.5 2.9
Water Solubility (mg/mL) 0.12 0.08 0.05 0.15
Hydrogen Bond Donors 2 2 2 3

Key Trends :

  • Solubility: The 2-methoxyethylamino group in Compound A improves solubility compared to phenyl/morpholinyl substituents.
  • logP : The 4-methoxybenzyl group increases lipophilicity relative to chlorophenyl (10b) but reduces it compared to benzyl derivatives .

Biological Activity

The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a unique combination of functional groups, including thiazolidinones, pyridines, and pyrimidines. This intricate structure suggests potential biological activities that are the focus of ongoing research in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula : C25H26N4O4S2
  • Molecular Weight : 510.63 g/mol

Structural Features

The compound's structure includes:

  • A thiazolidinone core, known for its biological activity.
  • A pyrido[1,2-a]pyrimidin-4-one moiety, which is associated with various pharmacological effects.

Chemical Reactivity

The thiazolidinone moiety allows for nucleophilic attacks and other chemical transformations, enhancing the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research into thiazolidinone derivatives has highlighted their potential as anticancer agents. These compounds often inhibit cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. Notably, some derivatives have been linked to the inhibition of cancer cell lines .

Enzyme Inhibition

The compound may also act as an inhibitor for several key enzymes involved in disease processes:

  • Serine Proteases : Compounds structurally related to thiazolidinones have been tested against serine proteases associated with viral infections .
  • Cyclooxygenase (COX) : Certain thiazolidinone derivatives exhibit COX inhibitory activity, which is relevant for anti-inflammatory applications .

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have demonstrated that certain thiazolidinone derivatives possess significant antimicrobial properties. For example, a derivative exhibited a minimum inhibitory concentration (MIC) against Bacillus subtilis .
  • Anticancer Studies : A recent study evaluated the anticancer effects of thiazolidinone derivatives on various cancer cell lines. Results indicated that specific compounds could reduce cell viability significantly compared to control groups .
  • Enzyme Targeting : Research has shown that some analogs can inhibit specific enzymes linked to cancer progression and inflammation. For instance, the inhibition of ASK1 (apoptosis signal-regulating kinase 1) was noted in several thiazolidinone derivatives with IC50 values indicating potent activity .

Comparative Analysis of Related Compounds

To better understand the biological activity of the target compound, a comparison with related compounds can be insightful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylideneThiazolidinone coreAntimicrobialLacks pyrido-pyrimidine structure
3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]propionic AcidIndole derivativePotential PPARγ modulatorDifferent aromatic system
4-Oxo-2-thioxo-1,3-thiazolidinBasic thiazolidinone structureVaried pharmacological effectsSimpler structure

The uniqueness of the target compound lies in its multifaceted structure that combines multiple pharmacophores, potentially leading to diverse biological activities compared to simpler analogs.

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

The synthesis involves multi-step reactions, including thiazolidinone ring formation and pyrido[1,2-a]pyrimidin-4-one moiety introduction. Key parameters include:

  • Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for intermediate steps .
  • Catalysts : Lewis acids or bases tailored to reaction conditions (e.g., temperature control at 60–80°C) .
  • Scalability : Flow microreactor systems improve reproducibility and reduce side reactions compared to batch processes .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures for final isolation .

Q. What analytical techniques are recommended for structural characterization?

A combination of methods ensures accurate verification:

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 to confirm Z-configuration and substituent positions (reference residual DMSO at 2.50 ppm for ¹H) .
  • FTIR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to validate molecular weight and fragmentation patterns .

Q. Which assays are suitable for preliminary biological activity screening?

Prioritize target-specific assays based on structural analogs:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Anti-inflammatory : COX-2 inhibition assays or TNF-α ELISA .
  • Control experiments with structurally simplified analogs (e.g., lacking the thiazolidinone ring) to isolate pharmacophores .

Q. How can solubility and stability be assessed for in vitro studies?

  • Solubility : Test in DMSO (stock solution) followed by dilution in PBS or cell culture media. Use surfactants (e.g., Tween-80) for hydrophobic compounds .
  • Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

Q. What are the critical stability-indicating parameters during storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants to avoid hydrolysis of the thioxo group .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different studies?

  • Comparative assays : Re-test the compound alongside analogs (e.g., 4-fluorobenzyl or allylamino derivatives) under standardized conditions .
  • Structural analysis : X-ray crystallography or DFT calculations to confirm stereochemical integrity, as small conformational changes can drastically alter activity .

Q. What rational modifications can enhance target selectivity?

  • Substituent engineering : Replace the 4-methoxybenzyl group with electron-withdrawing groups (e.g., 4-fluoro) to modulate electronic effects on the thiazolidinone ring .
  • Amino group variation : Substitute the 2-methoxyethylamino group with piperazine or morpholine moieties to improve solubility and binding affinity .

Q. What methodologies elucidate target interaction mechanisms?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with purified proteins (e.g., kinases or receptors) .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or DNA to predict membrane permeability or intercalation potential .

Q. How can computational modeling guide activity prediction?

  • QSAR Models : Train datasets using IC50 values of analogs to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • Docking Studies : Use AutoDock Vina to predict binding modes in ATP-binding pockets or enzyme active sites .

Q. How to design comparative studies with structural analogs?

  • Select analogs : Include derivatives with variations in the pyrido[1,2-a]pyrimidin-4-one core (e.g., 9-methyl vs. 7-methyl) or thiazolidinone substituents .
  • Benchmark metrics : Compare pharmacokinetic parameters (e.g., half-life, clearance) in rodent models to identify lead candidates .

Notes

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to mitigate variability .
  • Ethical Compliance : Adhere to non-human research guidelines when sourcing compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.